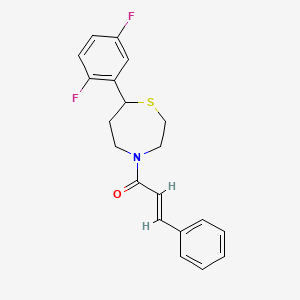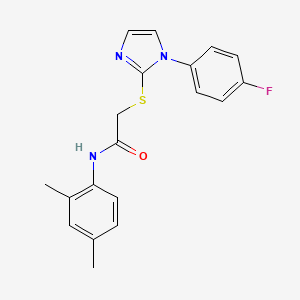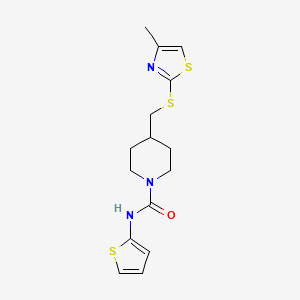
(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
BMH’s molecular structure consists of a hydrazide-hydrazone moiety, characterized by the presence of a benzylidene group and a 4-methoxyphenoxy group. The E configuration indicates the double bond geometry. Vibrational and structural properties have been studied using density functional theory (DFT), showing good correlation between experimental and calculated bond lengths and vibrational frequencies .
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide derivatives have been studied for their potential in medical research, particularly focusing on their antimicrobial and antitumor properties. Research involving the synthesis and evaluation of related compounds has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. Specifically, these compounds have shown a higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria. Additionally, they have been screened for antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, with some derivatives exhibiting substantial inhibitory activity. This suggests their potential application in developing chemotherapeutic agents for cancer treatment (Kaya et al., 2017).
DNA Gyrase Inhibitors and Antibacterial Agents
Derivatives of this compound have also been explored as DNA gyrase inhibitors and potent antibacterial agents. The synthesis of quinoline acetohydrazide-hydrazone derivatives has been reported, with these compounds evaluated for their in vitro antimicrobial activity against various bacteria. Some derivatives displayed excellent antibacterial activity and were identified as potent DNA gyrase inhibitors. The inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication, highlights the potential of these compounds as novel antibacterial agents (Sridhar et al., 2016).
Structural and Molecular Docking Studies
The structural aspects and molecular docking studies of related compounds have provided insights into their potential biological activities. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been synthesized and characterized, with its structure confirmed through various spectroscopic methods. Theoretical structures optimized using computational methods have indicated the compound's low reactivity, suggesting its potential for further exploration in biological applications. Molecular docking studies have also suggested the compound's potential as an anti-diabetic agent, opening avenues for its use in treating diabetes (Karrouchi et al., 2021).
Nonlinear Optical Properties
Compounds related to this compound have been investigated for their nonlinear optical properties, which are essential for applications in optical device technologies. The synthesized hydrazones have undergone studies using techniques like the single beam z-scan technique, revealing significant two-photon absorption. These findings suggest that such compounds could be promising candidates for optical device applications, such as optical limiters and switches, due to their favorable optical power limiting behavior (Naseema et al., 2010).
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-9-15(10-8-14)21-12-16(19)18-17-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYRVVSGUIXMOG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2581834.png)
![[(1R,2R,5R,6R)-6-Acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate;hydrochloride](/img/structure/B2581837.png)

methanone](/img/structure/B2581839.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2581844.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2581845.png)
![7'-Ethoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2581846.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid](/img/structure/B2581850.png)